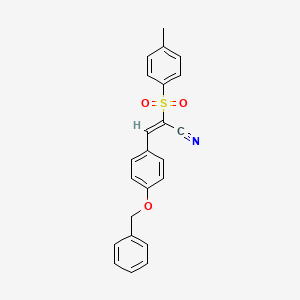

(E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring, a tosyl group, and an acrylonitrile moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 4-(benzyloxy)benzaldehyde and tosylacetonitrile.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride.

Procedure: The 4-(benzyloxy)benzaldehyde is reacted with tosylacetonitrile in the presence of the base to form the desired product through a condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that compounds similar to (E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile exhibit promising anticancer activities. For instance, derivatives synthesized through Knoevenagel condensation have shown enhanced potency against breast cancer cells. These compounds were evaluated for their pharmacodynamics and toxicity profiles using in silico methods, demonstrating potential as effective agents against various cancer types .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the modulation of key proteins associated with cancer progression, such as p53. Research has highlighted the role of p53 modulators in enhancing the apoptotic response in cancer cells, suggesting that this compound could similarly influence these pathways .

Material Science

Polymer Chemistry

this compound can serve as a monomer in the synthesis of functional polymers. Its unique chemical structure allows for the incorporation of specific properties into polymer matrices, which can be tailored for applications in coatings, adhesives, and other materials requiring enhanced mechanical or thermal stability.

Nanocomposites

Incorporating this compound into nanocomposite materials has been explored to improve their mechanical properties. The interaction between the nitrile group and various fillers can lead to enhanced dispersion and bonding at the molecular level, resulting in materials with superior performance characteristics.

Table 1: Summary of Case Studies Involving this compound

Mécanisme D'action

The mechanism by which (E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile exerts its effects depends on the specific reaction or application. Generally, its reactivity is influenced by the electron-withdrawing effects of the tosyl and nitrile groups, which can activate the molecule towards nucleophilic attack or other transformations. The benzyloxy group can also participate in resonance stabilization, affecting the overall reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (E)-1-(4-(benzyloxy)phenyl)-N-(4-fluorophenyl)methanimine

- N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-fluoroaniline

Uniqueness

(E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile is unique due to the presence of both the tosyl and nitrile groups, which confer distinct reactivity patterns compared to similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and material science.

Activité Biologique

(E)-3-(4-(benzyloxy)phenyl)-2-tosylacrylonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tosylacrylonitrile backbone with a benzyloxy substitution on the phenyl ring. This structural configuration is expected to influence its interaction with biological targets.

Research indicates that compounds with similar structures exhibit various mechanisms of action, particularly as inhibitors of key enzymes involved in neurodegenerative diseases and cancer. The following sections summarize the relevant findings regarding the biological activity of this compound.

Inhibitory Activity Against Monoamine Oxidase

A related study evaluated derivatives of benzyloxyphenyl compounds for their inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. The nitrile derivative 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one demonstrated potent inhibition with IC50 values in the low nanomolar range (1.4-4.6 nM) for MAO-B, indicating that this compound may similarly exhibit significant MAO inhibitory effects .

Cytotoxicity and Antitumor Activity

In vitro studies have shown that compounds with similar structural motifs can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, analogs tested against various cancer cell lines (e.g., MCF-7, SiHa, PC-3) showed promising cytotoxicity . The cytotoxic effects were assessed using the MTT assay, where the viability of treated cells was compared to controls.

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| 5o | MCF-7 | 1.15 ± 0.06 | Significant growth inhibition |

| 5m | PC-3 | 2.97 ± 0.03 | Moderate cytotoxicity |

| Control | - | 0 | No effect |

Anti-Metastatic Effects

Recent studies have also explored the anti-metastatic properties of related benzofuran derivatives. For example, BMBF was shown to downregulate p53 and suppress integrin α7 in hepatocellular carcinoma cells, suggesting that compounds with similar functionalities may influence metastatic pathways .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific functional groups in enhancing biological activity. The presence of the benzyloxy group appears to be critical for maintaining potency against MAO and other biological targets. Compounds lacking this group often demonstrate diminished efficacy .

Case Studies

- Inhibition of MAO-B : One study highlighted the selective inhibition of MAO-B by a structurally similar compound, demonstrating a high selectivity ratio (>71,400) when compared to MAO-A . This selectivity is vital for minimizing side effects in therapeutic applications.

- Cytotoxicity in Cancer Models : Another investigation into analogs assessed their effectiveness against breast and prostate cancer cell lines, revealing significant cytotoxic activity linked to tubulin binding sites .

Propriétés

IUPAC Name |

(E)-2-(4-methylphenyl)sulfonyl-3-(4-phenylmethoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3S/c1-18-7-13-22(14-8-18)28(25,26)23(16-24)15-19-9-11-21(12-10-19)27-17-20-5-3-2-4-6-20/h2-15H,17H2,1H3/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDNMJHTSOYGGT-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.